molecular formula C10H8Cl2O3 B1473396 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride CAS No. 2098113-62-1

5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride

Cat. No. B1473396
CAS RN: 2098113-62-1
M. Wt: 247.07 g/mol
InChI Key: NYMYDAWXMVPENO-UHFFFAOYSA-N
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Description

5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride is a chemical compound with the formula C10H8Cl2O3 and a molecular weight of 247.07 . It is available for bulk custom synthesis and manufacturing . This compound is often used in the field of chemistry for various applications.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of coordination complexes of Co(II), Ni(II), Cu(II) and Zn(II) metals were prepared by four novel Schiff base ligands obtained by the condensation reaction of benzoic acid hydrazide/4-chloro benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde .

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used as a building block in the synthesis of other complex molecules . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in the field of organic synthesis .

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions, such as free radical bromination and nucleophilic substitution . These reactions can be used to modify the compound and create new molecules with different properties .

UV Light-Induced Covalent Modification

When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This can be used in various downstream applications via the alkyne tag .

Development of Pharmaceuticals

The unique properties of this compound make it a potential candidate for the development of new pharmaceuticals. By modifying its structure, researchers can create new drugs with improved efficacy and reduced side effects .

Chemical Research

This compound can be used in chemical research to study the properties and reactions of similar compounds. It can serve as a model compound for understanding the behavior of other chemicals in its class .

Educational Purposes

In educational settings, this compound can be used to demonstrate various chemical reactions and principles. It can be used in laboratory experiments to teach students about organic chemistry .

properties

IUPAC Name

5-chloro-2-prop-2-ynoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3.ClH/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13;/h1,3-4,6H,5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMYDAWXMVPENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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